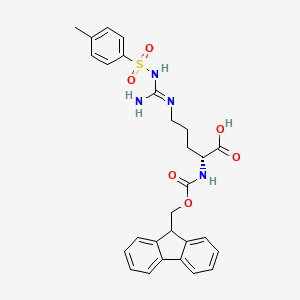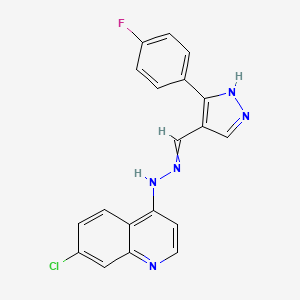
4-Cyclopropyl-2-fluorobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-2-fluorobenzenesulfonyl chloride, also known as CFBS, is a highly versatile reagent used in a variety of organic and inorganic syntheses. It is a white, crystalline solid with a pungent odor. CFBS is a powerful electrophilic reagent and is used in a wide range of organic and inorganic syntheses. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. CFBS is also used in the synthesis of polymers and polymer-like materials.
科学的研究の応用
4-Cyclopropyl-2-fluorobenzenesulfonyl chloride is widely used in scientific research. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and polymer-like materials. 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride is also used in the synthesis of fluorinated compounds, such as fluorinated polymers and fluorinated pharmaceuticals. It is also used in the synthesis of a variety of organometallic compounds. 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride is also used in the synthesis of a variety of organometallic catalysts, such as palladium catalysts.
作用機序
Mode of Action
4-Cyclopropyl-2-fluorobenzenesulfonyl chloride likely interacts with its targets through nucleophilic substitution reactions . In these reactions, the chlorine atom in the sulfonyl chloride group is replaced by a nucleophile, such as an amine or alcohol. The presence of the fluorine atom on the benzene ring can influence the reactivity of the compound due to its strong electronegativity.
Result of Action
The molecular and cellular effects of 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride’s action would depend on the specific context of its use, including the presence of suitable nucleophiles and the surrounding biochemical environment . In general, the compound’s reactivity suggests that it could be used to modify other molecules, potentially altering their properties or functions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride . For example, the compound’s reactivity might be enhanced under basic conditions, which favor nucleophilic substitution reactions.
実験室実験の利点と制限
The main advantage of 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride is its versatility. It can be used in a wide range of organic and inorganic syntheses. It is also relatively inexpensive, making it an attractive choice for laboratory experiments. The main limitation of 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride is its toxicity. It is a strong electrophilic reagent and can cause irritation if it comes into contact with skin or eyes. It should be handled with care.
将来の方向性
4-Cyclopropyl-2-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research. Possible future directions include its use in the synthesis of pharmaceuticals, agrochemicals, and dyes; its use in the synthesis of polymers and polymer-like materials; its use in the synthesis of fluorinated compounds, such as fluorinated polymers and fluorinated pharmaceuticals; its use in the synthesis of organometallic compounds; and its use in the synthesis of organometallic catalysts, such as palladium catalysts. Additionally, 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride could be used in the synthesis of new materials, such as polymers and polymeric materials, for use in a variety of applications.
合成法
4-Cyclopropyl-2-fluorobenzenesulfonyl chloride is synthesized from 4-chlorobenzene sulfonyl chloride and 2-fluorobenzene. The reaction is a nucleophilic aromatic substitution reaction, with the 4-chlorobenzene sulfonyl chloride acting as the nucleophile and the 2-fluorobenzene acting as the electrophile. The reaction is carried out in an aqueous solution of NaOH and HCl. The reaction proceeds in two steps: first, the 4-chlorobenzene sulfonyl chloride is protonated by the HCl, and then the 2-fluorobenzene is attacked by the protonated 4-chlorobenzene sulfonyl chloride. The reaction is complete when the 4-cyclopropyl-2-fluorobenzenesulfonyl chloride is formed.
特性
IUPAC Name |
4-cyclopropyl-2-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2S/c10-14(12,13)9-4-3-7(5-8(9)11)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYTFLCBIPQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[2-[(2,3-difluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2910761.png)
![7-Fluoro-3-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2910762.png)




![N-([2,3'-bipyridin]-3-ylmethyl)pivalamide](/img/structure/B2910771.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2910775.png)
![N-cyclohexyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2910777.png)
![(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine](/img/structure/B2910778.png)

![8-ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2910782.png)
![8-Chloroimidazo[1,2-a]pyrazine;hydrobromide](/img/structure/B2910784.png)